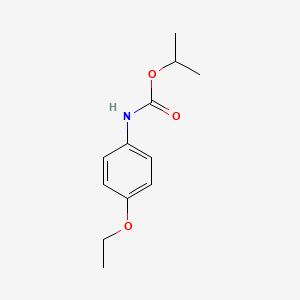
p-Ethoxycarbanilic acid isopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Ethoxycarbanilic acid isopropyl ester is an organic compound with the molecular formula C12H17NO3. It is a type of ester, which are compounds commonly found in nature and used in various industrial applications. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is particularly interesting due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
p-Ethoxycarbanilic acid isopropyl ester can be synthesized through the esterification of p-ethoxycarbanilic acid with isopropyl alcohol. This reaction typically requires a catalyst, such as a mineral acid, to proceed efficiently. The general reaction can be represented as follows:
p-Ethoxycarbanilic acid+Isopropyl alcoholAcid catalystp-Ethoxycarbanilic acid isopropyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the esterification process.
化学反応の分析
Types of Reactions
p-Ethoxycarbanilic acid isopropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into p-ethoxycarbanilic acid and isopropyl alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
- p-Ethoxycarbanilic acid and isopropyl alcohol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other functionalized compounds.
科学的研究の応用
p-Ethoxycarbanilic acid isopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a chemical penetration enhancer.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the permeability of drugs through biological membranes.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
作用機序
The mechanism of action of p-Ethoxycarbanilic acid isopropyl ester involves its interaction with biological membranes, enhancing the permeability of drugs and other compounds. This is achieved through the modification of lipid and protein structures within the membrane, facilitating the transport of molecules across the membrane barrier.
類似化合物との比較
Similar Compounds
Ethyl acetate: Another ester with similar properties but different applications.
Methyl butanoate: Known for its fruity odor and used in flavorings.
Isopropyl acetate: Used as a solvent and in fragrances.
Uniqueness
p-Ethoxycarbanilic acid isopropyl ester is unique due to its specific chemical structure, which imparts distinct properties such as its ability to act as a chemical penetration enhancer. This makes it particularly valuable in pharmaceutical and cosmetic applications where enhanced permeability is desired.
特性
CAS番号 |
73623-14-0 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC名 |
propan-2-yl N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-4-15-11-7-5-10(6-8-11)13-12(14)16-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChIキー |
KOWRPDYPDOSDRG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















